molecular formula C22H43N3O B12673324 N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dien-1-amide CAS No. 93893-33-5

N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dien-1-amide

Cat. No.: B12673324
CAS No.: 93893-33-5
M. Wt: 365.6 g/mol
InChI Key: YEPGQAAGPHDRPO-AVQMFFATSA-N
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Description

N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dien-1-amide is a complex organic compound with the molecular formula C26H52N4O3. This compound is known for its unique structure, which includes a long hydrocarbon chain with two double bonds and an amide group linked to a polyamine chain. It is used in various scientific research fields due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dien-1-amide typically involves the reaction of octadeca-9,12-dienoic acid with a polyamine such as diethylenetriamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The raw materials are fed into the reactor continuously, and the product is collected at the end of the process. This method reduces the reaction time and improves the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dien-1-amide can undergo various types of chemical reactions, including:

    Oxidation: The double bonds in the hydrocarbon chain can be oxidized to form epoxides or diols.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted amides or amines.

Scientific Research Applications

N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dien-1-amide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cell signaling and membrane interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dien-1-amide involves its interaction with various molecular targets. The compound can insert itself into lipid bilayers due to its hydrophobic tail, affecting membrane fluidity and permeability. The polyamine chain can interact with negatively charged molecules, such as nucleic acids and proteins, influencing their function and stability. These interactions can modulate various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dienamide monoacetate
  • N,N-bis(2-aminoethyl)ethylenediamine
  • N-(2-aminoethyl)maleimide hydrochloride

Uniqueness

N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dien-1-amide is unique due to its specific combination of a long hydrocarbon chain with double bonds and a polyamine chain. This structure imparts unique chemical and physical properties, making it suitable for a wide range of applications that similar compounds may not be able to achieve.

Properties

CAS No.

93893-33-5

Molecular Formula

C22H43N3O

Molecular Weight

365.6 g/mol

IUPAC Name

(9E,12E)-N-[2-(2-aminoethylamino)ethyl]octadeca-9,12-dienamide

InChI

InChI=1S/C22H43N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-21-20-24-19-18-23/h6-7,9-10,24H,2-5,8,11-21,23H2,1H3,(H,25,26)/b7-6+,10-9+

InChI Key

YEPGQAAGPHDRPO-AVQMFFATSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCCNCCN

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NCCNCCN

Origin of Product

United States

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